![molecular formula C11H24ClN B1419572 [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride CAS No. 1212151-30-8](/img/structure/B1419572.png)
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride
Overview
Description
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride: is a chemical compound with the molecular formula C₁₁H₂₃N·HCl. It is a derivative of cyclohexylmethanamine, featuring a methyl group and an isopropyl group attached to the cyclohexane ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride typically involves the following steps:
Starting Material: : The synthesis begins with cyclohexanone as the starting material.
Formation of Cyclohexylamine: : Cyclohexanone is first reduced to cyclohexylamine using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Alkylation: : The cyclohexylamine is then alkylated with isopropyl bromide (2-bromopropane) to introduce the isopropyl group, forming 2-(propan-2-yl)cyclohexylamine.
Methylation: : The resulting compound is further methylated using methyl iodide (CH₃I) to introduce the methyl group, yielding [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.
Formation of Hydrochloride Salt: : Finally, the free base is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or aldehyde.
Reduction: : Reduction reactions can reduce the compound to its amine form.
Substitution: : Substitution reactions can replace the methyl or isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents like halides (e.g., bromides, iodides) and strong acids or bases are employed.
Major Products Formed
Oxidation: : The major products include cyclohexanone and cyclohexanol derivatives.
Reduction: : The primary product is cyclohexylamine.
Substitution: : The products vary depending on the substituents introduced, such as alkyl halides or other functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical structure and properties. Some of its applications include:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and as a potential pharmacological agent.
Medicine: : Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: : Similar structure but lacks the methyl and isopropyl groups.
Phenibut: : Another cyclohexyl derivative with different substituents and pharmacological properties.
Uniqueness
The presence of both a methyl and an isopropyl group on the cyclohexane ring makes [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride unique compared to other cyclohexyl derivatives. This structural difference contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-8(2)11-5-4-9(3)6-10(11)7-12;/h8-11H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFURSAIFAAYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)CN)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


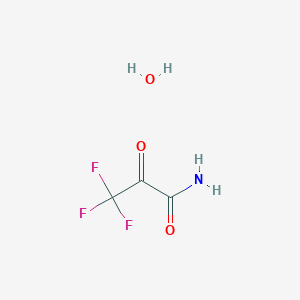
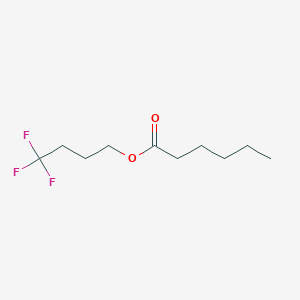
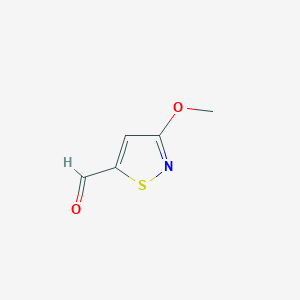
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)
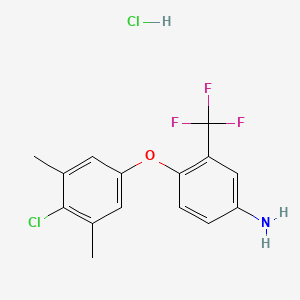
![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)
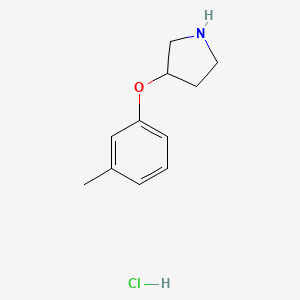
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
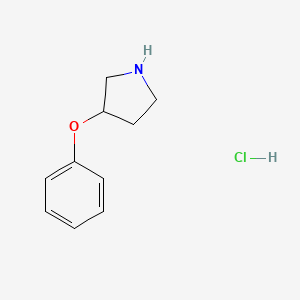

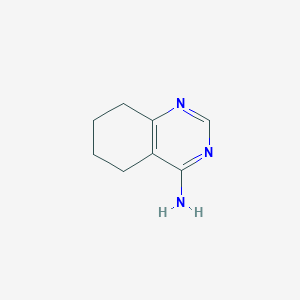
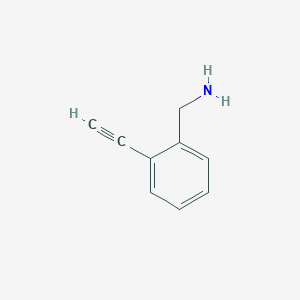
![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)
![1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B1419512.png)
